molecular formula C21H21F2N3O2 B11069923 1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11069923
M. Wt: 385.4 g/mol
InChI Key: IEPFSXXOGYCXDF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is an organic compound belonging to the class of benzoylpyrazoles These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves several steps. One common method includes the reaction of 4-fluoroaniline with piperidine to form 4-(4-fluorophenylamino)piperidine. This intermediate is then reacted with 1-(4-fluorophenyl)pyrrolidine-2,5-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-1H-pyrazol-4-yl: Another benzoylpyrazole with similar structural features.

    4-[2-(4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidin-1-yl)ethyl]phenol: A compound with a similar piperidine and fluorophenyl structure.

    1-(4-Fluorophenyl)-1-oxo-2-propanyl 4-fluoro-3-(1-piperidinylsulfonyl)benzoate: A related compound with a piperidine and fluorophenyl moiety.

Properties

Molecular Formula

C21H21F2N3O2

Molecular Weight

385.4 g/mol

IUPAC Name

3-[4-(4-fluoroanilino)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21F2N3O2/c22-14-1-5-16(6-2-14)24-17-9-11-25(12-10-17)19-13-20(27)26(21(19)28)18-7-3-15(23)4-8-18/h1-8,17,19,24H,9-13H2

InChI Key

IEPFSXXOGYCXDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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